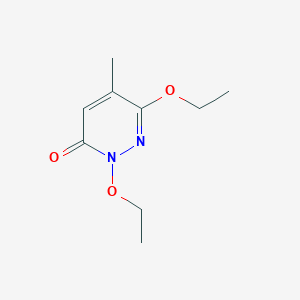

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone

Descripción general

Descripción

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is a heterocyclic organic compound with a pyridazinone core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethoxy-5-methylpyridine with ethyl chloroformate in the presence of a base to form the desired pyridazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential:

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics suggest that it may exhibit anti-inflammatory and antimicrobial properties. The compound's mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors critical for disease processes .

Case Study:

Research has shown that derivatives of pyridazinones can activate formyl peptide receptors (FPR) on neutrophils, which are crucial in mediating inflammatory responses. A study indicated that certain substituted pyridazinones demonstrated significant chemotactic activity in human neutrophils, highlighting their potential as therapeutic agents in treating inflammatory diseases .

Agricultural Applications

Herbicidal Properties:

The compound is also explored for its use as a herbicide. Its ability to control undesirable vegetation is vital for maintaining crop efficiency. The selective herbicidal action of this compound allows for effective weed management in crops such as rice, soybean, and maize. This selectivity minimizes the impact on desirable plants while effectively targeting weeds .

Case Study:

In a patent application, the compound was described as part of a new class of herbicides that offer improved efficacy and reduced toxicity compared to existing products. Field trials demonstrated its effectiveness in controlling specific weed species without harming crop yields .

Material Science

Development of Novel Materials:

this compound is under investigation for its potential use in developing materials with unique electronic or optical properties. Its structural features may allow for modifications that enhance the performance of materials used in electronics or photonics.

Case Study:

Studies have indicated that pyridazinone derivatives can be integrated into polymer matrices to create materials with tailored electrical conductivity and light absorption properties. These advancements could lead to innovations in flexible electronics and advanced photonic devices.

Mecanismo De Acción

The mechanism by which 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethoxy-5-methylpyridine: A precursor in the synthesis of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone.

2,6-Diethoxy-3-methylpyridazine: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention due to its diverse biological activities. Pyridazinones are known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural features:

- Chemical Formula : C₁₁H₁₄N₂O₄

- CAS Number : 1677-64-1

This structure allows for various interactions within biological systems, influencing its activity.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound possesses activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been reported, showcasing its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Pyridazinones have also been explored for their anticancer properties. Recent studies have shown that derivatives like this compound can inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.

- Inhibition of Cell Migration : It reduces the migratory ability of cancer cells, which is crucial in metastasis.

In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50% in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinones has been documented in various studies. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests a role in managing inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to interact with various receptors, influencing signaling pathways.

- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, the compound may protect against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of pyridazinones:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of pyridazinones showed potent antimicrobial activity against resistant strains of bacteria .

- Anticancer Study : Research indicated that certain pyridazinone derivatives significantly reduced tumor growth in xenograft models .

- Inflammation Model : A study highlighted the anti-inflammatory effects of pyridazinones in animal models of arthritis .

Propiedades

IUPAC Name |

2,6-diethoxy-5-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-4-13-9-7(3)6-8(12)11(10-9)14-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECRSNJGEMQXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C(=O)C=C1C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341616 | |

| Record name | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-64-1 | |

| Record name | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.